molecular formula C12H24O11 B3257487 1-O-beta-D-glucopyranosyl-D-mannitol CAS No. 28971-30-4

1-O-beta-D-glucopyranosyl-D-mannitol

Cat. No.: B3257487
CAS No.: 28971-30-4
M. Wt: 344.31 g/mol
InChI Key: SERLAGPUMNYUCK-ZDLXXCOVSA-N
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Description

1-O-beta-D-glucopyranosyl-D-mannitol is a glycoside compound with the molecular formula C12H24O11. It is composed of a glucopyranosyl unit linked to a mannitol molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-beta-D-glucopyranosyl-D-mannitol can be synthesized through the fusion of penta-O-acetyl-beta-D-glucopyranose with 2,3,4,5-tetra-O-benzoyl-D-mannitol in the presence of zinc chloride as a catalyst. The reaction involves deacylation of the reaction products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves chemical synthesis using the aforementioned reagents and conditions. Enzymatic synthesis methods are also being explored for glycoside compounds due to their efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 1-O-beta-D-glucopyranosyl-D-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-O-beta-D-glucopyranosyl-D-mannitol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-beta-D-glucopyranosyl-D-mannitol involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Uniqueness: 1-O-beta-D-glucopyranosyl-D-mannitol is unique due to its specific glycosidic linkage and the combination of glucopyranosyl and mannitol units. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R,3R,4R,5R)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-ZDLXXCOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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